Cas no 384351-45-5 (4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine)

4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thienopyrimidine core substituted with a chloro group at the 4-position and a 4-fluorophenyl moiety at the 5-position. This structure imparts significant potential as a versatile intermediate in medicinal chemistry, particularly for the synthesis of biologically active molecules. The presence of both chloro and fluorophenyl groups enhances reactivity, enabling selective functionalization for further derivatization. Its rigid aromatic framework contributes to stability, while the electron-withdrawing fluorine substituent may influence binding affinity in target interactions. This compound is of interest in pharmaceutical research for developing kinase inhibitors or other therapeutic agents due to its scaffold's adaptability and pharmacophoric properties.
4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine structure
384351-45-5 structure
Product Name:4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine
CAS No:384351-45-5
MF:C12H6ClFN2S
MW:264.705843448639
MDL:MFCD00297841
CID:1069769
PubChem ID:2782911
Update Time:2025-11-01

4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
    • 2-AMINO-4-CHLORO PYRIDINE-5-BORONIC ACID PINACOL ESTER
    • 4-chloro-5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-2-pyridylamine
    • 4-chloro-5-(4,4.5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-2-pyridylamine
    • 4-chloro-5-(4-fluoro-phenyl)-thieno[2,3-d]pyrimidine
    • AK110560
    • D-5074
    • KB-37949
    • QC-861
    • RL05939
    • SureCN2818121
    • HMS2574A11
    • CS-0220053
    • AKOS000117294
    • F78909
    • Z56922054
    • TCMDC-125317
    • F1092-0412
    • AG-690/08357024
    • MFCD00297841
    • SMR000217566
    • PS-7337
    • EN300-05634
    • CHEMBL528373
    • 384351-45-5
    • STK108371
    • SCHEMBL1604911
    • MLS000590541
    • CPLNBRLGQDLEKP-UHFFFAOYSA-N
    • 4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine
    • MDL: MFCD00297841
    • Inchi: 1S/C12H6ClFN2S/c13-11-10-9(5-17-12(10)16-6-15-11)7-1-3-8(14)4-2-7/h1-6H
    • InChI Key: CPLNBRLGQDLEKP-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(=NC=N1)SC=C2C1C=CC(=CC=1)F

Computed Properties

  • Exact Mass: 263.9924252g/mol
  • Monoisotopic Mass: 263.9924252g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 54Ų

Experimental Properties

  • Melting Point: 137-139°C

4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine Pricemore >>

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4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:384351-45-5)4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine
Order Number:A1159965
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:57
Price ($):210.0
Email:sales@amadischem.com

Additional information on 4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine

Introduction to 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine (CAS No. 384351-45-5)

4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, identified by its CAS number 384351-45-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule belongs to the thienopyrimidine class, a structural motif widely recognized for its pharmacological potential. The presence of both chloro and fluoro substituents enhances its utility as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents.

The structural framework of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine combines the aromatic stability of the thieno[2,3-d]pyrimidine core with the electronic properties imparted by the chloro and fluoro groups. This combination makes it an attractive scaffold for medicinal chemists seeking to modulate biological targets with high specificity. The compound’s unique electronic distribution, influenced by these substituents, allows for fine-tuning of its interactions with biological receptors, making it a valuable candidate for further derivatization and optimization.

In recent years, there has been growing interest in thienopyrimidine derivatives due to their demonstrated efficacy in various therapeutic areas. Specifically, compounds featuring this core structure have shown promise in the treatment of cancers, infectious diseases, and inflammatory disorders. The 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine derivative has been extensively studied for its potential as a kinase inhibitor, particularly in targeting pathways involved in tumor growth and progression.

One of the most compelling aspects of this compound is its ability to selectively inhibit certain kinases while minimizing off-target effects. This selectivity is critical for developing drugs with improved safety profiles. Preclinical studies have indicated that derivatives of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine exhibit potent activity against multiple kinases, including those implicated in resistance to current therapies. This finding underscores the compound’s potential as a lead molecule for further development.

The fluorine atom at the 4-position of the phenyl ring plays a crucial role in modulating the pharmacokinetic properties of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. Fluoro substitution is a well-established strategy in drug design to enhance metabolic stability and binding affinity. In this context, the fluoro group contributes to increased lipophilicity and reduced susceptibility to enzymatic degradation, thereby prolonging the compound’s half-life in vivo. These properties are essential for achieving therapeutic efficacy with fewer dosing regimens.

The chloro substituent at the 4-position of the thienopyrimidine ring further enhances the compound’s bioactivity by influencing its electronic properties and steric environment. This substitution pattern allows for optimal interactions with biological targets, including protein kinases and transcription factors. The combination of chloro and fluoro groups provides a balance between lipophilicity and polarizability, which is often critical for drug-like properties.

Recent advancements in computational chemistry have enabled more efficient screening and optimization of thienopyrimidine derivatives like 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine. Molecular modeling techniques have been employed to predict binding affinities and identify promising analogs with enhanced potency and selectivity. These computational approaches have significantly accelerated the drug discovery process by reducing reliance on empirical synthesis and testing.

In addition to its applications in oncology, 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine has shown potential in addressing other therapeutic challenges. For instance, studies have explored its efficacy against viral infections by targeting enzymes essential for viral replication. The compound’s ability to disrupt key viral pathways makes it a promising candidate for developing antiviral agents with novel mechanisms of action.

The synthesis of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine involves multi-step organic transformations that highlight its complexity as a molecular entity. Key synthetic steps include cyclization reactions to form the thienopyrimidine core followed by functional group modifications to introduce chloro and fluoro substituents. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, facilitating its use in both academic research and industrial applications.

The pharmacological profile of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine continues to be refined through structural modifications aimed at improving potency and reducing toxicity. By leveraging structure-activity relationship (SAR) studies, researchers have identified key pharmacophores within this scaffold that contribute to biological activity. These insights have guided the design of new derivatives with enhanced therapeutic potential.

Future directions in the study of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine include exploring its potential in combination therapies with other drugs or small molecules. Combination approaches have shown promise in overcoming drug resistance and improving treatment outcomes in various diseases. Additionally, investigating new synthetic routes could further optimize production costs and scalability while maintaining high purity standards.

The growing body of research on thienopyrimidine derivatives underscores their significance as pharmacological tools for addressing unmet medical needs. The unique structural features of 4-chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine, combined with its demonstrated biological activity, make it a cornerstone compound in modern drug discovery efforts. As research progresses,this molecule is poised to play an increasingly important role in developing next-generation therapeutics across multiple disease areas.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:384351-45-5)4-chloro-5-(4-fluorophenyl)thieno2,3-dpyrimidine
A1159965
Purity:99%
Quantity:1g
Price ($):210.0
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